5-Undecanone

Physicochemical Properties Quality Control Analytical Reference

Procure 5-Undecanone for precise research applications requiring a specific carbonyl position. Its distinct properties from 2-undecanone—lower boiling point and specific reactivity—make it the essential scaffold for (S)-2-acetoxy-5-undecanone pheromone synthesis. It also serves as a unique reference standard for GC/MS method development. Ensure you specify 5-undecanone to avoid isomer-related experimental failure.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 33083-83-9
Cat. No. B1585441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Undecanone
CAS33083-83-9
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCC
InChIInChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3
InChIKeyWENNKWXPAWNIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Undecanone (CAS 33083-83-9) Technical Overview for Research and Industrial Procurement


5-Undecanone (undecan-5-one, butyl hexyl ketone) is an aliphatic methyl ketone (C11H22O, MW 170.29 g/mol) that serves as a specialty intermediate and research tool. Commercial material is typically supplied as a colorless liquid with a purity of >96.0% (GC) [1] and a density of 0.83 g/mL at 20°C . Unlike the more ubiquitous 2-undecanone (methyl nonyl ketone) used broadly in consumer repellents, 5-undecanone's specific carbonyl position confers distinct physicochemical properties and synthetic utility.

Why 5-Undecanone Cannot Be Simply Substituted by 2-Undecanone or Other Aliphatic Ketones


Despite sharing an identical molecular formula (C11H22O) and mass, the positional isomerism of the ketone group in 5-undecanone fundamentally alters its physical properties and synthetic behavior compared to 2-undecanone. This difference manifests in boiling point (a reduction of over 120°C at reduced pressure versus 2-undecanone's atmospheric boiling point), density, and, crucially, its role as a specific scaffold for pheromone synthesis where the carbonyl position dictates reactivity [1]. Blind substitution based solely on 'undecanone' nomenclature risks failed synthesis, inaccurate analytical references, and non-compliance with application-specific regulatory requirements [2].

5-Undecanone (33083-83-9) Quantitative Differentiation Evidence Against Comparators


Physicochemical Distinction: 5-Undecanone vs. 2-Undecanone Boiling Point and Density

5-Undecanone exhibits a significantly lower boiling point (103-106 °C at 12 mmHg) compared to the widely used isomer 2-undecanone (231.5 °C at 760 mmHg) [1][2]. This lower boiling point at reduced pressure simplifies purification by vacuum distillation. Density also differs slightly (5-Undecanone: 0.83 g/mL at 20°C; 2-Undecanone: 0.826 g/mL at 20°C) [3][4], providing a quantifiable metric for identity verification and purity assessment in procurement.

Physicochemical Properties Quality Control Analytical Reference

Precursor Efficiency: 5-Undecanone as a Pheromone Synthesis Scaffold

5-Undecanone serves as a direct synthetic scaffold for the female sex pheromone of the raspberry cane midge, (S)-2-acetoxy-5-undecanone. A validated synthesis from 4-pentenoic acid via 5-undecanone intermediate achieved a 63% overall yield over seven steps [1]. This specific reactivity is predicated on the carbonyl position at C5; analogous isomers like 2-undecanone do not provide the same synthetic pathway to this biologically active molecule.

Pheromone Synthesis Organic Chemistry Agrochemical Intermediate

Regulatory and Application Distinction: 5-Undecanone vs. EPA-Registered 2-Undecanone

2-Undecanone (methyl nonyl ketone) is an EPA-registered active ingredient for skin-applied insect repellents (1 product registered) [1]. In contrast, 5-undecanone is not registered by the EPA for this use. This regulatory distinction is critical for procurement decisions: 5-undecanone is appropriate for research and industrial intermediates, while 2-undecanone is the mandated compound for commercial, EPA-compliant repellent formulations.

Regulatory Compliance Biopesticide Repellent Formulation

Olfactory Profile Differentiation: 5-Undecanone vs. 2-Undecanone for Fragrance Applications

5-Undecanone is characterized by a 'minty and refreshing' odor, making it a candidate for specific fragrance and flavor formulations . In contrast, 2-undecanone possesses a strong, camphoraceous/naphthalene-like odor [1]. This qualitative difference in odor character stems from the ketone's position and directly impacts sensory performance in perfumery and flavoring applications.

Fragrance Chemistry Odor Profiling Flavor Chemistry

Fumigant Efficacy: Undecanone Isomers in Pest Control Context

In fumigant studies against the red imported fire ant (Solenopsis invicta), the aliphatic methyl ketone 'undecanone' (isomer unspecified, but research focused on 2-undecanone due to EPA registration) demonstrated an LC50 of 8.21 µg/cm³ of ambient air [1]. This places its acute fumigant toxicity between that of nonanone (LC50 5.26 µg/cm³) and the more potent heptanone (LC50 4.27 µg/cm³). While 5-undecanone was not directly tested in this study, the data provide a class-level benchmark for the undecanone backbone's potential as a fumigant.

Fumigant Insect Control Methyl Bromide Alternative

5-Undecanone (33083-83-9) Validated Application Scenarios for Scientific and Industrial Users


Semiochemical Synthesis: Precursor to Raspberry Cane Midge Pheromone

5-Undecanone is the essential scaffold for synthesizing (S)-2-acetoxy-5-undecanone, the female sex pheromone of the raspberry cane midge (Resseliella theobaldi). The synthesis route utilizing 5-undecanone achieves a 63% overall yield, enabling researchers to produce this pheromone for field trapping and pest monitoring studies [1].

Analytical Chemistry Reference Standard

Given its distinct physicochemical profile (boiling point 103-106 °C at 12 mmHg, density 0.83 g/mL), 5-undecanone serves as a precise reference standard for gas chromatography (GC) and mass spectrometry (MS) method development and validation, particularly when differentiating from isomeric impurities like 2-undecanone [2].

Specialty Fragrance and Flavor Ingredient

5-Undecanone's 'minty and refreshing' odor profile distinguishes it from the harsher, camphoraceous scent of 2-undecanone, making it a targeted ingredient for creating subtle, clean fragrance notes in perfumery and flavor formulations where a specific olfactive character is required .

Fumigant Research and Development

As a member of the aliphatic methyl ketone class, 5-undecanone can be evaluated as a potential fumigant candidate. Class-level data for undecanone isomers show an LC50 of 8.21 µg/cm³ against fire ants and cost-effectiveness comparable to methyl bromide in specific applications, providing a baseline for further structure-activity relationship studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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